(4-Methylthiazol-2-yl)(phenyl)methanamine (4-Methylthiazol-2-yl)(phenyl)methanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16260249
InChI: InChI=1S/C11H12N2S/c1-8-7-14-11(13-8)10(12)9-5-3-2-4-6-9/h2-7,10H,12H2,1H3
SMILES:
Molecular Formula: C11H12N2S
Molecular Weight: 204.29 g/mol

(4-Methylthiazol-2-yl)(phenyl)methanamine

CAS No.:

Cat. No.: VC16260249

Molecular Formula: C11H12N2S

Molecular Weight: 204.29 g/mol

* For research use only. Not for human or veterinary use.

(4-Methylthiazol-2-yl)(phenyl)methanamine -

Specification

Molecular Formula C11H12N2S
Molecular Weight 204.29 g/mol
IUPAC Name (4-methyl-1,3-thiazol-2-yl)-phenylmethanamine
Standard InChI InChI=1S/C11H12N2S/c1-8-7-14-11(13-8)10(12)9-5-3-2-4-6-9/h2-7,10H,12H2,1H3
Standard InChI Key TUHLDLXNTQTBCO-UHFFFAOYSA-N
Canonical SMILES CC1=CSC(=N1)C(C2=CC=CC=C2)N

Introduction

Chemical and Structural Properties

Molecular Characteristics

(4-Methylthiazol-2-yl)(phenyl)methanamine (IUPAC name: (4-methyl-1,3-thiazol-2-yl)-phenylmethanamine) is a nitrogen- and sulfur-containing heterocycle with the molecular formula C₁₁H₁₂N₂S and a molecular weight of 204.29 g/mol . Its structure combines a 4-methylthiazole ring bonded to a phenyl group via a methanamine linker, enabling diverse non-covalent interactions such as hydrogen bonding and π-π stacking. Key identifiers include:

PropertyValue
CAS No.933755-65-8
Canonical SMILESCC1=CSC(=N1)C(C2=CC=CC=C2)N
InChI KeyTUHLDLXNTQTBCO-UHFFFAOYSA-N
Boiling PointNot reported
SolubilityEnhanced in polar aprotic solvents

The compound’s lipophilicity, influenced by the methyl and phenyl groups, contributes to its membrane permeability and bioavailability .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for confirming its structure. The ¹H NMR spectrum reveals distinct signals for the methyl group (~2.4 ppm), thiazole protons (~6.8–7.2 ppm), and aromatic phenyl protons (~7.3–7.5 ppm). High-resolution MS data typically show a molecular ion peak at m/z 204.29, consistent with its molecular weight.

Synthesis and Optimization

Conventional Synthesis Routes

The primary synthesis involves a nucleophilic substitution reaction between 2-methylthiazole and a phenylmethanamine derivative under reflux conditions in ethanol or methanol. Key steps include:

  • Thiazole Activation: The thiazole’s C2 position is activated for substitution via deprotonation.

  • Coupling Reaction: Reaction with a benzylamine derivative forms the methanamine bridge.

  • Purification: Column chromatography or recrystallization yields the final product with >95% purity.

Alternative Methods

Recent advancements explore microwave-assisted synthesis to reduce reaction times and improve yields. For example, using a microwave reactor at 100°C for 15 minutes achieves 85% yield compared to 6 hours under traditional reflux .

Mechanism of Action and Biological Relevance

Enzyme and Receptor Modulation

The thiazole ring acts as a pharmacophore, enabling interactions with enzymes and receptors through hydrogen bonding and van der Waals forces. Computational docking studies suggest affinity for cyclin-dependent kinases (CDKs), particularly CDK2 and CDK6, which regulate cell cycle progression . This interaction positions the compound as a potential anticancer agent by inducing cell cycle arrest.

Applications in Drug Discovery

Kinase Inhibitors

The compound’s ability to bind CDKs has spurred interest in oncology. Preclinical studies demonstrate nanomolar inhibition constants (Kᵢ) for CDK2, comparable to FDA-approved inhibitors like palbociclib . Modifications to the phenyl group (e.g., halogenation) are being explored to improve selectivity.

Antimicrobial Agents

Derivatives with electron-withdrawing groups on the phenyl ring show enhanced activity against Gram-positive bacteria (Staphylococcus aureus MIC: 2–4 µg/mL) . These findings highlight its potential as a scaffold for novel antibiotics.

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its balanced lipophilicity and hydrogen-bonding capacity. Below is a comparison with similar heterocycles:

Compound NameKey ModificationsBiological Activity
4-(5-Methylthiazol-2-yl)phenylmethanamineMethyl at thiazole C5Antifungal (Candida spp.)
2-(4-Methylthiazol-5-yl)phenylmethanamineMethyl at thiazole C5Anticancer (Breast cancer cells)
5-(4-Methylthiazol-2-yl)benzeneethanamineExtended alkane chainNeuroprotective (In vitro)

(4-Methylthiazol-2-yl)(phenyl)methanamine outperforms these analogs in CDK inhibition and solubility, making it a superior candidate for further development .

Challenges and Future Directions

Synthetic Scalability

Current methods require optimization for industrial-scale production. Flow chemistry approaches are being tested to enhance reproducibility and reduce solvent waste.

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